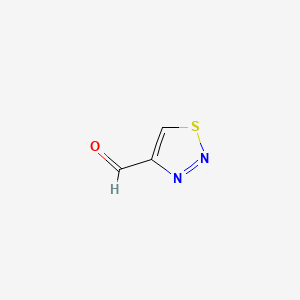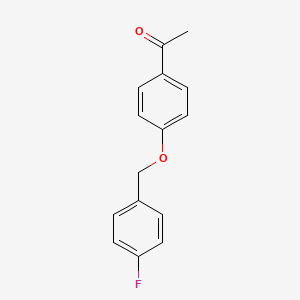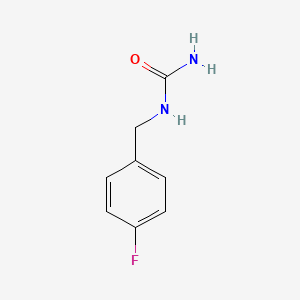
6-Fluoro-2-methyl-4-chromanone
Overview
Description
6-Fluoro-2-methyl-4-chromanone is a fluorinated heterocyclic compound that is a benzene-fused dihydropyran with a fluorine and a ketone substituent . It is used as a synthesis intermediate for enzyme inhibitors and dye-sensitized solar cells (DSSCs) .
Synthesis Analysis
6-Fluoro-4-chromanone has been utilized in hydantoin synthesis of irreversible aldose reductase inhibitors . It has also been tested in the specific synthetic route for the preparation of organically modified xerogel .Molecular Structure Analysis
The molecular formula of 6-Fluoro-2-methyl-4-chromanone is C10H9FO2 . It has a molecular weight of 180.18 . The InChI key is RPAIBTVEPAACRP-UHFFFAOYSA-N .Chemical Reactions Analysis
The ketone substituent supports functionalization through an aldol reaction . 6-Fluoro-4-chromanone can be fully aromatized in an oxidation reaction catalyzed by iodine, to expand its application to DSSCs .Physical And Chemical Properties Analysis
6-Fluoro-2-methyl-4-chromanone is a solid at 20 degrees Celsius .Scientific Research Applications
Chemical Synthesis
6-Fluoro-2-methyl-4-chromanone is a chemical compound used in various chemical reactions. .
Fluorination Reagents
This compound is used in the production of fluorination reagents. Fluorination is a chemical reaction that involves the addition of fluorine to a molecule .
Enzyme Inhibition
6-Fluoro-2-methyl-4-chromanone is used as an enzyme inhibitor, specifically for Sirtuin 2, an enzyme related to aging diseases .
Aldol Reaction
The ketone substituent in 6-Fluoro-2-methyl-4-chromanone supports functionalization through an aldol reaction . Aldol reactions are important in organic chemistry for the synthesis of carbon-carbon bonds.
Oxidation Reaction
6-Fluoro-2-methyl-4-chromanone can be fully aromatized in an oxidation reaction catalyzed by iodine . This expands its application to Dye-Sensitized Solar Cells (DSSCs).
Emission Analysis
This compound may be used as an internal standard to investigate the carbonyls emission from gasoline-powered light-duty vehicles (LDVs) and heavy-duty diesel-powered vehicles by chromatography-mass spectrometry analyses .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Chromanone analogs, which 6-fluoro-2-methyl-4-chromanone is a part of, have been known to exhibit a wide range of pharmacological activities .
Mode of Action
It’s worth noting that chromanone analogs have been associated with diverse biological activities .
Biochemical Pathways
Chromanone analogs have been associated with various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and more .
Pharmacokinetics
The compound has a molecular weight of 18018 , which could potentially influence its bioavailability.
Action Environment
It’s worth noting that the compound is typically stored in a refrigerated environment .
properties
IUPAC Name |
6-fluoro-2-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAIBTVEPAACRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372033 | |
| Record name | 6-Fluoro-2-methyl-4-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88754-96-5 | |
| Record name | 6-Fluoro-2-methyl-4-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88754-96-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

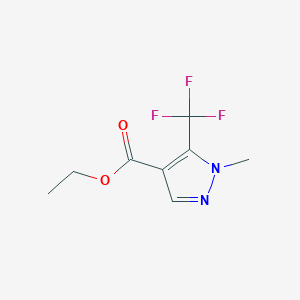
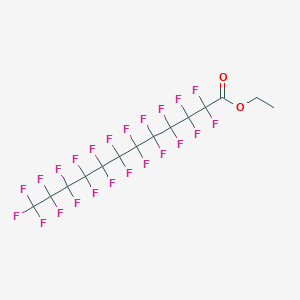
![N-[1-(4-propylphenyl)ethylidene]hydroxylamine](/img/structure/B1301792.png)

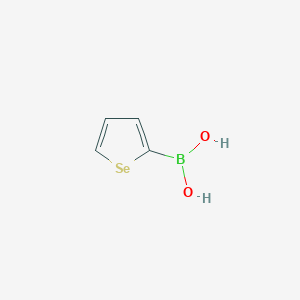
![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)
